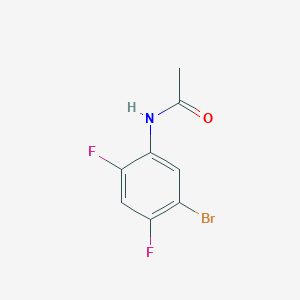

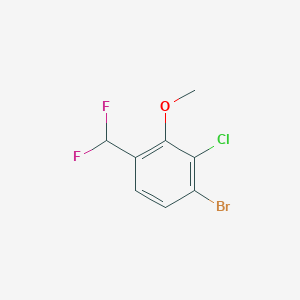

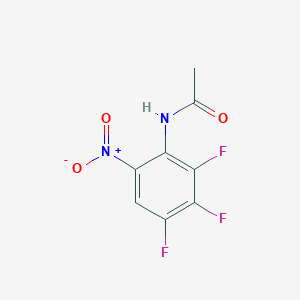

N-(5-bromo-2,4-difluoro-phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-bromo-2,4-difluoro-phenyl)acetamide" is not directly studied in the provided papers. However, similar compounds with acetamide groups have been synthesized and characterized, indicating a general interest in the chemical properties and potential biological activities of acetamide derivatives. For instance, N-substituted acetamides have been synthesized and evaluated for antimicrobial and hemolytic activities , and their molecular structures have been analyzed using various spectroscopic techniques . These studies contribute to the broader understanding of acetamide compounds, which may provide insights into the properties of "N-(5-bromo-2,4-difluoro-phenyl)acetamide".

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multiple steps, starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized or reacted with other reagents to obtain the desired acetamide derivative . For example, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide was carried out in three phases, involving esterification, hydrazide formation, and cyclization, followed by a reaction with N-substituted-2-bromoacetamides . These methods could potentially be adapted for the synthesis of "N-(5-bromo-2,4-difluoro-phenyl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectral techniques such as NMR, IR, and sometimes X-ray diffraction analysis . For instance

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening

- A study by Gul et al. (2017) explored the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, which exhibit antimicrobial and hemolytic activities. These compounds were synthesized using a multi-step process involving aryl/aralkyl organic acids, ultimately creating 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with antimicrobial properties against selected microbes (Gul et al., 2017).

Structural and Molecular Analysis

- Research by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed insights into the compound’s structure, noncovalent interactions, and energy framework using X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations (Gouda et al., 2022).

Crystallography and Powder Diffraction Data

- Boechat et al. (2011) and Hazra et al. (2014) investigated the crystal structures and intermolecular interactions of N-substituted acetamides, providing insights into their 3-D arrays and molecular packing stabilized by hydrogen bonds and other interactions (Boechat et al., 2011); (Hazra et al., 2014).

Microwave-Assisted Synthesis and Biological Assessment

- A study by Ghazzali et al. (2012) on the microwave-assisted synthesis of N-substituted acetamide derivatives revealed their characterization and antimicrobial activities against bacterial strains and fungal species, contributing to the understanding of their biological properties (Ghazzali et al., 2012).

Agricultural Applications

- Research by Tseng & Li (1984) and Esbroeck & Baron (1990) demonstrated the use of mefluidide, a derivative of N-(2,4-dimethyl-5-([trifluoromethyl] sulfonyl)amino]phenyl)acetamide, in protecting crop plants from chilling injury and enhancing forage quality in temperate grass species (Tseng & Li, 1984); (Esbroeck & Baron, 1990).

Eigenschaften

IUPAC Name |

N-(5-bromo-2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWULFIANJXYETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2,4-difluoro-phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

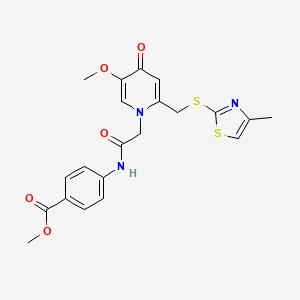

![2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3017406.png)

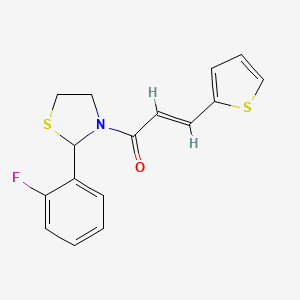

![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide](/img/structure/B3017413.png)

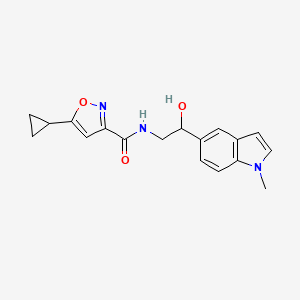

![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)

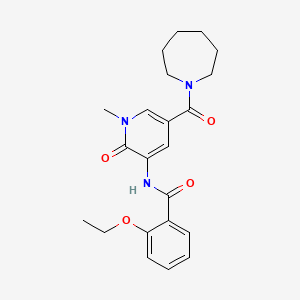

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)